molecular formula C20H24N4O3S B2665544 N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1187634-37-2

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2665544
CAS No.: 1187634-37-2
M. Wt: 400.5
InChI Key: XAARHPOCRUIQAG-UHFFFAOYSA-N
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Description

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiazole Group: The thiazole moiety can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
  • N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both thiazole and benzyl groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-5-26-17-8-7-14(9-18(17)27-6-2)11-21-20(25)16-10-15(23-24-16)19-12(3)22-13(4)28-19/h7-10H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARHPOCRUIQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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